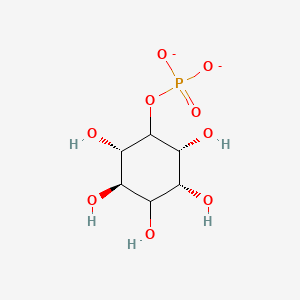

1D-myo-inositol 6-phosphate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m1/s1 |

InChI Key |

INAPMGSXUVUWAF-WWHKVMGRSA-L |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Origin of Product |

United States |

Metabolic Pathways and Interconversions Involving 1d Myo Inositol 6 Phosphate 2

Biosynthesis of the Myo-Inositol Backbone: Precursors to Monophosphorylated Inositols

The journey to forming monophosphorylated inositols begins with a common and abundant precursor, D-glucose 6-phosphate. This initial step commits the glucose molecule to the inositol (B14025) biosynthesis pathway, a fundamental process observed across a wide range of organisms, from bacteria to humans. wikipedia.orgwikipedia.orgnih.gov

Myo-Inositol Phosphate (B84403) Synthase (MIPS) Catalysis of 1D-myo-inositol 3-phosphate Formation.wikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov

The key enzyme in the biosynthesis of the myo-inositol backbone is myo-inositol phosphate synthase (MIPS), also known as inositol-3-phosphate synthase. wikipedia.orgnih.gov MIPS catalyzes the intricate isomerization and cyclization of D-glucose 6-phosphate to form 1D-myo-inositol 3-phosphate (Ins(3)P1). wikipedia.orgnih.gov This reaction is a complex, multi-step process that involves the oxidation of the C-5 hydroxyl group of the glucose substrate by the enzyme-bound cofactor NAD+, followed by an intramolecular aldol (B89426) condensation and subsequent reduction. nih.gov The product, 1D-myo-inositol 3-phosphate, is the first inositol phosphate intermediate in this de novo pathway. wikipedia.orgfrontiersin.org MIPS is a highly regulated enzyme, with its activity being influenced by both transcriptional control and post-translational modifications, such as phosphorylation. nih.gov

Table 1: Key Enzymes in the Initial Biosynthesis of Myo-Inositol

| Enzyme | Substrate | Product | Cofactor | Organism Examples |

| Myo-Inositol Phosphate Synthase (MIPS) | D-Glucose 6-phosphate | 1D-myo-inositol 3-phosphate | NAD+ | Yeast, Plants, Mammals. nih.gov |

| Inositol Monophosphatase (IMPase) | Inositol Monophosphates (e.g., 1D-myo-inositol 3-phosphate) | myo-Inositol | - | Widespread in eukaryotes. wikipedia.orgnih.gov |

Post-MIPS Isomerization and Phosphatase Activities Contributing to the 1D-myo-inositol 6-phosphate(2-) Pool

Following the synthesis of 1D-myo-inositol 3-phosphate by MIPS, the metabolic pathway can diverge. While dephosphorylation to free myo-inositol is a major route, the existence of various inositol monophosphate isomers suggests the action of isomerases or a series of dephosphorylation and re-phosphorylation steps. The direct conversion of 1D-myo-inositol 3-phosphate to 1D-myo-inositol 6-phosphate has not been definitively established as a primary, direct isomerization event. Instead, the pool of 1D-myo-inositol 6-phosphate is more likely generated through the dephosphorylation of higher inositol polyphosphates.

Dephosphorylation Cascades Yielding 1D-myo-inositol 6-phosphate(2-)

The cellular concentration of 1D-myo-inositol 6-phosphate(2-) is significantly influenced by the breakdown of more heavily phosphorylated inositols. This dephosphorylation is carried out by a diverse group of enzymes with varying specificities.

Role of Phytases and Other Inositol Hexakisphosphate (InsP6) Degrading Enzymes in Producing Lower Inositol Phosphates in Biological Systems.nih.gov

Inositol hexakisphosphate (InsP6), also known as phytic acid or phytate, is the most abundant inositol phosphate in many biological systems, particularly in plants where it serves as a primary phosphorus store. wikipedia.org The degradation of InsP6 is primarily carried out by a class of enzymes called phytases. nih.gov Phytases catalyze the stepwise hydrolysis of phosphate groups from the InsP6 molecule, generating a series of lower inositol phosphates, including inositol pentakisphosphates (InsP5), tetrakisphosphates (InsP4), trisphosphates (InsP3), bisphosphates (InsP2), and ultimately, inositol monophosphates. nih.govnih.gov

Phytases are classified based on the initial position of phosphate hydrolysis on the myo-inositol ring. For example, 6-phytases initiate dephosphorylation at the 6-position of the inositol ring. nih.gov The sequential removal of phosphates by phytases and other phosphatases can lead to the formation of various inositol monophosphate isomers, including 1D-myo-inositol 6-phosphate. The specific intermediates and end products of InsP6 degradation can vary depending on the type of phytase and the presence of other phosphatases. nih.gov In the context of nutrition, the action of phytases in the digestive tract of monogastric animals is crucial for releasing phosphate and inositol from dietary phytate. nih.gov

Catabolism of 1D-myo-inositol 6-phosphate(2-) to Myo-Inositol

The conversion of 1D-myo-inositol 6-phosphate(2-), a phosphorylated form of myo-inositol, back to its free myo-inositol form is a critical step in maintaining cellular homeostasis of this vital molecule. This catabolic process is primarily facilitated by the enzymatic activity of inositol monophosphatase (IMPAse), which catalyzes the final step in the de novo synthesis pathway of myo-inositol. nih.govresearchgate.net

Inositol Monophosphatase (IMPAse) Catalyzed Dephosphorylation of 1D-myo-inositol 6-phosphate(2-)

The dephosphorylation of 1D-myo-inositol 6-phosphate(2-) to myo-inositol is catalyzed by the enzyme inositol monophosphatase (IMPAse, EC 3.1.3.25). wikipedia.orgguidetopharmacology.org This enzyme is a key player in cellular signaling and homeostasis, as it lies at the intersection of two major pathways: the de novo biosynthesis of inositol from glucose-6-phosphate and the phosphatidylinositol signaling pathway. nih.govwikipedia.org IMPAse ensures the provision of myo-inositol, a precursor for the synthesis of phosphatidylinositol and various polyphosphoinositides that are crucial for numerous cellular functions. drugbank.com

IMPAse is a homodimeric enzyme, with each subunit containing a complex arrangement of α-helices and β-sheets. nih.gov The catalytic activity of IMPAse is magnesium-dependent, with proposed mechanisms involving either two or three magnesium ions in the active site. wikipedia.orgnih.gov These metal ions are crucial for the catalytic process, which involves the nucleophilic attack of a water molecule on the phosphorus atom of the phosphate group. nih.govebi.ac.uk

The catalytic reaction proceeds as follows: myo-inositol phosphate + H₂O ⇌ myo-inositol + phosphate wikipedia.org

Detailed mechanistic studies suggest a multi-step process within the active site:

A water molecule, activated by a magnesium ion and the phosphate group of the substrate, acts as the nucleophile, attacking the phosphorus atom. nih.govebi.ac.uk

This attack leads to the cleavage of the phosphate-inositol bond. ebi.ac.uk

Subsequent proton transfer steps, facilitated by amino acid residues like glutamate (B1630785) within the active site, result in the formation and release of the final products: myo-inositol and inorganic phosphate. ebi.ac.uk

IMPAse can act on various inositol monophosphate isomers, including 1D-myo-inositol 1-phosphate and D-galactose 1-phosphate. drugbank.com The enzyme is responsible for the final step in the de novo synthesis pathway, converting inositol-3-phosphate (produced from glucose-6-phosphate) into free myo-inositol. nih.govucl.ac.uk

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 3.1.3.25 | wikipedia.org |

| Structure | Homodimer of two identical subunits. | nih.gov |

| Cofactors | Magnesium ions (Mg²⁺) are essential for catalytic activity. | guidetopharmacology.orgnih.gov |

| Catalytic Mechanism | Metal-catalyzed hydrolysis involving a nucleophilic attack by an activated water molecule. | nih.govebi.ac.uk |

| Substrates | Dephosphorylates various inositol monophosphates, including 1D-myo-inositol 1-phosphate, 1D-myo-inositol 3-phosphate, and other sugar phosphates. | drugbank.com |

Mechanisms Regulating Myo-Inositol Supply from 1D-myo-inositol 6-phosphate(2-)

The cellular supply of myo-inositol derived from the dephosphorylation of its monophosphate precursor is tightly regulated to maintain homeostasis and meet the cell's metabolic and signaling needs. nih.gov This regulation occurs at multiple levels, including ionic control of enzyme activity and gene expression. ucl.ac.uknih.gov

Ionic Regulation: The catalytic efficiency of IMPAse can be directly influenced by the ionic conditions within the cell. For instance, in some organisms, the activity of IMPAse is significantly increased under hyperosmotic stress, primarily due to elevated intracellular sodium concentrations. nih.gov This suggests a direct feedback loop where changes in the cellular ionic environment can modulate the production of myo-inositol, which itself acts as a compatible osmolyte to restore ionic balance. nih.gov The enzyme's activity is also sensitive to pH, with optimal activity often observed under alkaline conditions. nih.gov

Inhibition: A well-known inhibitor of IMPAse is the lithium ion (Li⁺). nih.govucl.ac.uk Lithium is an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex. guidetopharmacology.orgnih.gov This inhibition is thought to be a key part of its therapeutic effect in bipolar disorder, based on the "inositol depletion hypothesis". nih.gov By blocking IMPAse, lithium leads to an accumulation of inositol monophosphates and a decrease in the intracellular concentration of free myo-inositol. ucl.ac.uknih.gov

Gene Expression: The expression of the gene encoding IMPAse (in yeast, the INM1 gene) can be regulated by the availability of inositol itself. ucl.ac.uk In some organisms, IMPase gene expression is activated by inositol. ucl.ac.uk Furthermore, the expression of the enzyme responsible for the synthesis of the IMPAse substrate, myo-inositol-3-phosphate synthase (MIPS), is also tightly controlled. In yeast, the expression of the MIPS-encoding gene (INO1) is repressed by the presence of inositol and regulated by the cell's metabolic status. ucl.ac.uk This transcriptional regulation ensures that the synthesis of the precursor for myo-inositol production is coupled to the cellular demand.

Substrate Availability: The supply of myo-inositol is also dependent on the availability of its substrate, 1D-myo-inositol 6-phosphate(2-). This, in turn, is generated from glucose-6-phosphate by the enzyme myo-inositol-1-phosphate synthase 1 (MIPS1), encoded by the ISYNA1 gene. researchgate.net There is evidence of a positive regulatory loop where myo-inositol can activate the synthesis of the p53 protein, which then enhances the expression of the ISYNA1 gene, thereby increasing the production of the substrate for IMPAse. researchgate.net

| Regulatory Mechanism | Description | Reference |

|---|---|---|

| Ionic Activation | Increased intracellular sodium concentration can enhance IMPAse catalytic efficiency, particularly under hyperosmotic stress. | nih.gov |

| Inhibition | Lithium (Li⁺) acts as an uncompetitive inhibitor of IMPAse, reducing myo-inositol production. | nih.govucl.ac.uk |

| Gene Expression (IMPAse) | Expression of the IMPAse gene can be activated by cellular inositol levels in some organisms. | ucl.ac.uk |

| Gene Expression (MIPS) | Expression of the gene for myo-inositol-3-phosphate synthase (the enzyme producing the IMPAse substrate) is regulated by inositol availability and cellular metabolic status. | ucl.ac.uk |

| Positive Feedback Loop | Myo-inositol can enhance the expression of the ISYNA1 gene (encoding MIPS1) through p53 activation, increasing substrate availability for IMPAse. | researchgate.net |

Biological Roles and Physiological Significance of 1d Myo Inositol 6 Phosphate 2

Role as an Essential Metabolic Intermediate in Cellular Inositol (B14025) Homeostasis

1D-myo-inositol 6-phosphate(2-), a phosphorylated derivative of myo-inositol, is a key metabolic intermediate in the intricate network that governs cellular inositol homeostasis. nih.govnih.gov Myo-inositol, a carbocyclic sugar, is a fundamental building block for a vast array of signaling molecules, including inositol phosphates and phosphoinositides. nih.govresearchgate.net Cells acquire myo-inositol through two primary routes: uptake from the extracellular environment via specific transporters and de novo synthesis from glucose-6-phosphate. nih.govresearchgate.net The synthesis pathway culminates in the formation of myo-inositol-1-phosphate, which is then dephosphorylated to yield free myo-inositol. nih.govebi.ac.uk

The phosphorylation of myo-inositol to form various inositol phosphates is a critical aspect of cellular signaling. researchgate.net While much attention has been focused on the heavily phosphorylated inositol species, the mono- and bisphosphate forms, including 1D-myo-inositol 6-phosphate(2-), are essential intermediates in the synthesis and degradation of these more complex molecules. nih.gov The metabolic stability of myo-inositol necessitates efficient pathways for its removal to maintain homeostasis, a process in which its phosphorylated derivatives are intimately involved. nih.gov

Contribution to Intracellular Phosphorus Cycling and Storage in Specific Biological Contexts

In specific biological contexts, particularly in plants, inositol phosphates play a crucial role in intracellular phosphorus cycling and storage. researchgate.netnih.gov The most prominent example is phytic acid, or myo-inositol hexakisphosphate (InsP6), which serves as the primary phosphorus reserve in seeds. researchgate.netnih.gov While 1D-myo-inositol 6-phosphate(2-) is not the primary storage form itself, it is an essential precursor in the biosynthesis of InsP6. The step-wise phosphorylation of myo-inositol, involving intermediates like 1D-myo-inositol 6-phosphate(2-), allows for the gradual accumulation of phosphate (B84403) groups, ultimately leading to the highly phosphorylated InsP6.

Linkages to Broader Inositol Polyphosphate Signaling Networks

Position within the Inositol Phosphate Signaling Cascade as a Precursor or Degradation Product

1D-myo-inositol 6-phosphate(2-) occupies a central position within the complex inositol phosphate signaling cascade, acting as both a precursor for higher-order inositol polyphosphates and a degradation product of their breakdown. nih.gov The synthesis of inositol polyphosphates begins with the phosphorylation of myo-inositol at various positions on the inositol ring. nih.gov Kinases sequentially add phosphate groups, with 1D-myo-inositol 6-phosphate(2-) representing an early intermediate in this process. researchgate.net

Conversely, the degradation of more complex inositol polyphosphates, such as inositol trisphosphate (InsP3) and inositol hexakisphosphate (InsP6), is carried out by a series of phosphatases. nih.govresearchgate.net These enzymes remove phosphate groups one by one, generating a cascade of lower-phosphorylated inositols, including 1D-myo-inositol 6-phosphate(2-), before ultimately returning to free myo-inositol for recycling. mdpi.com This dynamic interplay between kinases and phosphatases ensures a tightly regulated and responsive signaling network. researchgate.net

The specific isomer, 1D-myo-inositol 6-phosphate(2-), can be generated through the dephosphorylation of Ins(1,4,5)P3 by various phosphatases. nih.gov For instance, studies in rat intestinal epithelial cells have shown that the dephosphorylation of Ins(1,4,5)P3 can lead to the formation of inositol monophosphates, highlighting the role of such intermediates in terminating signaling events. nih.gov

Interplay with Inositol Pyrophosphates (PP-InsPs) and their Regulatory Functions

The inositol phosphate signaling network is further expanded by the existence of inositol pyrophosphates (PP-InsPs), which are characterized by the presence of high-energy pyrophosphate moieties. nih.govuea.ac.uk These molecules are synthesized from inositol hexakisphosphate (InsP6) by specific kinases known as inositol hexakisphosphate kinases (IP6Ks). mdpi.com Given that 1D-myo-inositol 6-phosphate(2-) is a precursor to InsP6, it is indirectly linked to the synthesis of these highly energetic signaling molecules. mdpi.com

PP-InsPs have emerged as critical regulators of a wide range of cellular processes, including energy metabolism, phosphate homeostasis, and vesicle trafficking. nih.govmdpi.com They can act as allosteric regulators of protein function or even participate in non-enzymatic protein pyrophosphorylation. nih.gov The interplay between the synthesis and degradation of inositol polyphosphates, including the foundational role of molecules like 1D-myo-inositol 6-phosphate(2-), and the subsequent generation of PP-InsPs, creates a sophisticated signaling system that allows cells to respond to a diverse array of stimuli and maintain metabolic balance. uea.ac.ukmdpi.com

Analytical and Methodological Approaches for Studying 1d Myo Inositol 6 Phosphate 2

Advanced Extraction and Purification Techniques for Inositol (B14025) Phosphates from Biological Matrices

The accurate analysis of 1D-myo-inositol 6-phosphate(2-) and other inositol phosphates (InsPs) from complex biological samples necessitates robust and selective extraction and purification methods. The low abundance of many InsPs and the presence of interfering substances in biological matrices present significant analytical challenges.

A common initial step involves acid extraction to liberate soluble inositol polyphosphates from cellular components. Perchloric acid (PCA) or hydrochloric acid (HCl) are frequently used for this purpose. For instance, cells can be treated with cold 1 M perchloric acid, followed by incubation on ice to precipitate proteins and other macromolecules. ucl.ac.uk

Following acid extraction, various techniques are employed for purification and enrichment:

Solid-Phase Extraction (SPE): This is a rapid and selective method for isolating InsPs. Strong anion-exchange (SAX) minicolumns are often used. After neutralizing the acid extract, the sample is loaded onto the column. Different InsP species can be selectively eluted by using buffers with increasing salt concentrations. For example, a stepwise elution with ammonium formate in formic acid can separate IP1, IP2, and IP3 fractions. nih.gov This method has demonstrated good recovery and reproducibility. nih.gov

Titanium Dioxide (TiO₂) Beads: A notable advancement in InsP purification involves the use of titanium dioxide beads. ucl.ac.ukshodexhplc.com This technique leverages the high affinity of the phosphate (B84403) groups of InsPs to bind to TiO₂ under acidic conditions (e.g., in 1 M PCA). uni-freiburg.de After binding, the beads are washed to remove unbound contaminants. The purified InsPs are then eluted by increasing the pH, typically using a solution like 10% ammonium hydroxide. uni-freiburg.de This method is advantageous as it allows for the enrichment of InsPs even from large sample volumes or dilute biofluids, overcoming limitations of other techniques like polyacrylamide gel electrophoresis (PAGE) where high salt concentrations from sample concentration can interfere with analysis. shodexhplc.comuni-freiburg.de

The choice of extraction and purification method depends on the biological matrix, the specific inositol phosphates being targeted, and the downstream analytical techniques to be employed.

High-Resolution Chromatographic Separation Methods

Due to the existence of numerous positional isomers and varying phosphorylation states, high-resolution chromatographic techniques are essential for the separation and profiling of inositol phosphates.

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) for Inositol Phosphate Profiling

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is the most widely used and powerful method for separating inositol phosphates. nih.govacs.org This technique separates InsPs based on their negative charge, which is determined by the number of phosphate groups. The strong interaction between the negatively charged phosphate groups and the positively charged stationary phase of the SAX column allows for effective separation. uni-freiburg.de

A gradient elution is typically employed, where the ionic strength of the mobile phase is gradually increased to elute the InsPs in order of their increasing phosphorylation state. shodexhplc.comacs.org Common eluents include phosphate buffers (e.g., (NH₄)₂HPO₄), hydrochloric acid, or citrate buffers. uni-freiburg.denih.govrsc.org The use of a well-defined gradient is crucial for achieving high resolution, especially for separating complex mixtures of InsP isomers. uni-freiburg.denih.gov

Several factors influence the separation efficiency in SAX-HPLC:

Column Choice: Different SAX columns, such as OmniPac PAX-100 or CarboPac PA-100, exhibit varying selectivities for different InsP isomers. acs.orgrsc.org

Mobile Phase Composition: The choice of buffer and its pH can significantly affect the retention and resolution of InsPs. nih.gov

Detection Method: When InsPs are not radiolabeled, detection can be achieved by post-column derivatization, for example, with ferric nitrate followed by UV detection at 290 nm. acs.org For radiolabeled samples, fractions are collected and analyzed by scintillation counting. uni-freiburg.de

SAX-HPLC, particularly when combined with radiolabeling using [³H]-myo-inositol, is a highly sensitive method capable of detecting and quantifying a wide range of InsP species, including non-enantiomeric isomers and highly phosphorylated inositol pyrophosphates (PP-InsPs). uni-freiburg.denih.govacs.org

Other Chromatographic Techniques for Isomer Separation

While SAX-HPLC is the dominant technique, other chromatographic methods offer alternative or complementary approaches for the separation of inositol phosphate isomers.

Ion-Pair Reverse-Phase HPLC: This method provides an alternative to anion-exchange chromatography. nih.gov It involves using a reverse-phase column with a mobile phase containing an ion-pairing agent (hetaeron). The retention of the inositol phosphates is dependent on the polarity of the ion-pairing agent and the pH of the mobile phase. ucl.ac.uk This technique can offer advantages such as isocratic separation of multiple InsP forms, including isomers of myo-inositol trisphosphate, smaller retention volumes, and the absence of a need for long column re-equilibration times. ucl.ac.uk

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating highly polar compounds like inositol phosphates. researchgate.net This technique is often coupled with tandem mass spectrometry (HILIC-MS/MS) for the direct and sensitive quantification of InsPs and PP-InsPs. nih.govnih.gov The separation is achieved on a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. The use of specific mobile phase compositions, such as 300 mM ammonium carbonate at pH 10.5, can resolve InsP₆ and InsP₇ on a polymer-based amino HILIC column with good peak symmetry. nih.gov

Thin-Layer Chromatography (TLC): TLC on polyethyleneimine (PEI) cellulose plates has been used for the separation of inositol phosphates. Different solvent systems can be employed to separate various InsP isomers. shodex.comrepec.org While less common now for quantitative analysis, TLC can be a useful tool for qualitative separation.

The following table summarizes the key features of these high-resolution chromatographic techniques.

| Technique | Principle of Separation | Typical Mobile Phase | Advantages | Common Applications |

| SAX-HPLC | Anion exchange based on the number of phosphate groups. | Gradient of increasing salt concentration (e.g., (NH₄)₂HPO₄, HCl). uni-freiburg.dersc.org | High resolution and sensitivity, well-established for a wide range of InsPs. uni-freiburg.denih.gov | Comprehensive profiling of InsPs and PP-InsPs from biological extracts. acs.org |

| Ion-Pair Reverse-Phase HPLC | Partitioning on a reverse-phase column with an ion-pairing agent. | Isocratic or gradient elution with an aqueous buffer containing a hetaeron. ucl.ac.uk | Isocratic separation possible, shorter analysis times, no need for re-equilibration. ucl.ac.uk | Separation of InsP isomers, particularly lower-order phosphates. nih.gov |

| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | High organic solvent content with a small amount of aqueous buffer (e.g., ammonium carbonate). nih.gov | Excellent for highly polar compounds, compatible with MS detection. nih.govnih.gov | Quantitative analysis of InsP₆, InsP₇, and other PP-InsPs, often coupled with MS. nih.gov |

Spectroscopic Analysis for Identification and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of inositol phosphates, providing detailed information that complements chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹³C-labeling NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of inositol phosphates, offering insights into their structure and quantity without the need for chemical standards in some cases.

³¹P NMR Spectroscopy: This technique directly observes the phosphorus nuclei in the phosphate groups. It can be used for the quantitative determination of different inositol phosphates in complex samples like diets, digesta, and feces after extraction and purification. acs.orgnih.gov The chemical shifts of the phosphorus atoms are sensitive to their local chemical environment, allowing for the differentiation of phosphate groups at different positions on the myo-inositol ring. nih.gov One of the main advantages of ³¹P NMR is that it can provide spectra of all inositol phosphates and orthophosphate in a single run, and it is less susceptible to matrix effects that can affect HPLC analysis. acs.orgnih.gov Solution ³¹P NMR has been successfully used to identify and quantify various stereoisomers of IP₆, IP₅, and IP₄ in soil extracts. copernicus.org

¹³C-labeling NMR: The low natural abundance of ¹³C (1.1%) makes direct NMR analysis of inositol phosphates in biological samples challenging. However, this limitation can be overcome by metabolic labeling of cells with uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol). nih.gov This approach, combined with NMR techniques like ¹H,¹³C-Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy, enables the detection and quantification of cellular pools of InsPs and PP-InsPs directly in complex cell extracts, often without the need for prior separation. nih.govucl.ac.uk This method is non-radioactive and allows for real-time monitoring of enzymatic activities, such as those of inositol polyphosphate kinases. nih.govrsc.org The use of ¹³C-labeled internal standards also facilitates quantification in mass spectrometry-based methods. uni-freiburg.de

Mass Spectrometry-Based Approaches for Inositol Phosphate Analysis

Mass spectrometry (MS) has become a crucial technique for the sensitive and specific analysis of inositol phosphates, especially when coupled with a separation method like liquid chromatography (LC) or capillary electrophoresis (CE).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like inositol phosphates. In negative ion mode, InsPs form multiply charged ions. nih.gov A significant characteristic of InsPs in ESI-MS is their tendency to undergo in-source fragmentation, where they can lose phosphate groups. nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for accurate mass measurements, which aids in the identification of different InsP species and their fragments. nih.gov

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides both separation and specific detection. nih.gov HILIC-MS/MS, as mentioned earlier, is a powerful combination for quantifying InsP₆ and PP-InsPs. nih.gov Anion exchange HPLC can also be coupled with ESI-MS for the rapid quantitative analysis of the six forms of inositol phosphate (InsP₁ to InsP₆). nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE coupled to ESI-MS is a particularly powerful tool for the analysis of the complex mixtures of InsP and PP-InsP isomers. nih.govucl.ac.uk CE offers very high separation efficiency for highly charged species. This technique enables the baseline separation of regioisomers and provides high sensitivity for profiling these messengers in biological samples. ucl.ac.ukucl.ac.uk The use of stable isotope-labeled (SIL) internal standards in CE-MS allows for accurate and absolute quantification, independent of matrix effects. ucl.ac.ukrepec.org

The following table provides a comparative overview of the primary spectroscopic techniques used for inositol phosphate analysis.

| Technique | Information Provided | Key Advantages | Limitations/Considerations |

| ³¹P NMR | Quantitative information on different InsP classes and structural details based on phosphorus chemical shifts. nih.govcopernicus.org | No requirement for standards for quantification in some applications, simultaneous detection of all P-containing species. acs.orgnih.gov | Lower sensitivity compared to MS, requires sample purification. |

| ¹³C-labeling NMR | Detection and quantification of InsPs in complex mixtures and in vivo, real-time monitoring of enzyme kinetics. nih.govrsc.org | Non-radioactive, provides detailed structural information, can be used in crude extracts. nih.govucl.ac.uk | Requires synthesis and administration of expensive ¹³C-labeled precursors. nih.gov |

| ESI-MS/HRMS | Molecular weight and elemental composition, fragmentation patterns for structural clues. nih.gov | High sensitivity and specificity, accurate mass measurements. nih.gov | In-source fragmentation can complicate spectra and isomer differentiation. nih.gov |

| LC-MS/MS & CE-MS | Separation of isomers coupled with sensitive and specific quantification. ucl.ac.uknih.gov | High throughput, absolute quantification with SIL standards, high resolution of isomers (especially CE-MS). ucl.ac.ukucl.ac.uk | Matrix effects can influence ionization, standard SAX-HPLC is not directly compatible with MS. |

Isotopic Labeling Strategies for Metabolic Flux Analysis and Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. kuleuven.be By introducing atoms with a non-standard isotopic composition (either stable or radioactive) into a precursor molecule, researchers can follow the incorporation of these labels into downstream metabolites, such as 1D-myo-inositol 6-phosphate(2-). This approach is fundamental to metabolic flux analysis (MFA), which quantitatively studies the rates of metabolic reactions, and to the elucidation of complex biochemical pathways. nih.gov The choice of isotope and labeled precursor is critical and depends on the specific metabolic question being addressed. kuleuven.be

Stable Isotope Labeling

Stable isotopes, such as Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Deuterium (²H), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org They have become standard tools for quantifying fluxes in biochemical networks. arxiv.org

One common strategy involves culturing cells in a medium where a primary carbon source, like glucose, is replaced with its uniformly ¹³C-labeled counterpart ([U-¹³C]glucose). nih.govsemanticscholar.org Cells utilize this labeled glucose to synthesize molecules de novo. For instance, the isomerization of ¹³C-labeled glucose-6-phosphate by myo-inositol 1-phosphate synthase (MIPS) leads to the formation of ¹³C-labeled 1D-myo-inositol 3-phosphate, a precursor in the synthesis pathway. mdpi.com Subsequent phosphorylation steps result in ¹³C-labeled inositol phosphates, including 1D-myo-inositol 6-phosphate(2-). nih.govsemanticscholar.org By measuring the rate and extent of ¹³C incorporation, researchers can quantify the contribution of de novo synthesis to the cellular pool of this compound. nih.gov

Alternatively, cells can be supplied directly with labeled myo-inositol, such as [¹³C₆]myo-inositol. nih.govresearchgate.net This method is used to trace the conversion of exogenous inositol into various inositol phosphates. A time-dependent isotopic exchange study, where cells are first equilibrated with [¹³C₆]myo-inositol and then switched to a medium containing a different isotopomer like 4,5[¹³C₂]myo-inositol, allows for detailed metabolic flux analysis. researchgate.net This approach can reveal the kinetics of phosphorylation and dephosphorylation, helping to map the flow of molecules through the intricate inositol phosphate network. researchgate.net

Oxygen-18 (¹⁸O) labeling offers another strategy, particularly for studying the dynamics of phosphate groups. nih.gov Synthetic methods using ¹⁸O₂-phosphoramidite reagents allow for the creation of ¹⁸O-labeled inositol phosphate standards. nih.gov In metabolic studies, incubating cells or organisms in ¹⁸O-labeled water can lead to the incorporation of ¹⁸O into newly synthesized phosphate groups of molecules like ATP, which then act as phosphate donors in kinase-catalyzed reactions. udel.edu This can help track the turnover of phosphate on the inositol ring. researchgate.net

Below is a table summarizing common stable isotopic labeling strategies used in the study of inositol phosphate metabolism.

| Isotope | Labeled Precursor | Detection Method | Application in Studying 1D-myo-inositol 6-phosphate(2-) |

| ¹³C | [U-¹³C]Glucose | MS, NMR | Tracing de novo synthesis from glucose; quantifying pathway flux. nih.govsemanticscholar.org |

| ¹³C | [¹³C₆]myo-inositol | MS, NMR | Monitoring the conversion of exogenous inositol into inositol phosphates; real-time tracking of enzyme activity. nih.govrsc.orgresearchgate.net |

| ¹⁸O | ¹⁸O-labeled water, ¹⁸O₂-phosphoramidites | MS | Investigating the dynamics and turnover of phosphate groups. nih.govudel.edu |

| ²H (D) | Deuterium-labeled myo-inositol (myo-inositol-d₆) | MS | Used as an internal standard for accurate quantification in mass spectrometry-based analyses. medchemexpress.com |

Radioactive Isotope Labeling

Radioisotopes, or radionuclides, have historically been instrumental in elucidating metabolic pathways due to their high sensitivity of detection through methods like scintillation counting. nih.gov The most commonly used radioisotopes for studying inositol phosphate metabolism are Tritium (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P). nih.gov

Metabolic labeling with [³H]myo-inositol is a classic and widely used method. nih.gov Cells are incubated in a medium containing [³H]myo-inositol, which is taken up and incorporated into the cellular pools of inositol-containing lipids and soluble inositol phosphates. nih.gov After extraction and separation, typically by high-performance liquid chromatography (HPLC), the radioactivity in each fraction corresponding to a specific inositol phosphate is measured. nih.gov This allows for the determination of the relative abundance and turnover rates of compounds like 1D-myo-inositol 6-phosphate(2-). Studies using D-[5-³H]glucose 6-phosphate have also been crucial in examining the hydrogen isotope effects in the myo-inositol-1-phosphate synthase reaction, providing mechanistic evidence for the pathway of inositol synthesis from glucose. nih.govnih.gov

Labeling with radioactive orthophosphate ([³²P]H₃PO₄) is another key strategy. nih.gov Cells readily take up [³²P]orthophosphate, which is incorporated into the cellular ATP pool. This radiolabeled ATP then serves as a donor for kinase enzymes that phosphorylate inositol and its derivatives. nih.gov This method is particularly useful for studying the kinetics of phosphorylation and dephosphorylation reactions in the inositol phosphate pathway. nih.gov

The following table summarizes radioisotopic labeling strategies.

| Isotope | Labeled Precursor | Detection Method | Application in Studying 1D-myo-inositol 6-phosphate(2-) |

| ³H | [³H]myo-inositol | Scintillation Counting | Tracing the incorporation and turnover of the inositol ring; relative quantification of inositol phosphates. nih.govnih.gov |

| ³H | D-[5-³H]glucose 6-phosphate | Scintillation Counting | Elucidating the stereochemistry and mechanism of the MIPS-catalyzed synthesis of the inositol ring. nih.govnih.gov |

| ¹⁴C | [U-¹⁴C]glucose | Scintillation Counting | Tracing the carbon skeleton from glucose to inositol phosphates to determine the contribution of de novo synthesis. nih.gov |

| ³²P | [³²P]Orthophosphate | Scintillation Counting, Autoradiography | Studying the dynamics of phosphorylation and dephosphorylation; identifying kinase and phosphatase activities. nih.gov |

By combining these diverse isotopic labeling strategies with advanced analytical techniques, researchers can construct detailed maps of the metabolic pathways leading to and from 1D-myo-inositol 6-phosphate(2-), quantify the flow of metabolites through these pathways under various physiological conditions, and gain deeper insights into the regulation of inositol phosphate metabolism. researchgate.net

Comparative Biology of 1d Myo Inositol 6 Phosphate 2 Metabolism

Metabolism in Plant Systems: Significance in Phytic Acid Biosynthesis and Phosphorus Homeostasis

In plant systems, 1D-myo-inositol 6-phosphate is a pivotal intermediate in the biosynthesis of phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate or InsP6), the primary storage form of phosphorus (P) in seeds. nih.govnih.govnih.gov This metabolic pathway is crucial for phosphorus homeostasis, ensuring a supply of this essential nutrient for germination and early seedling growth. nih.gov The synthesis of phytic acid is a complex process involving the sequential phosphorylation of myo-inositol.

Two primary pathways for phytic acid biosynthesis from myo-inositol are recognized in plants: a "lipid-dependent" pathway and a "lipid-independent" pathway. nih.govtandfonline.com The lipid-dependent route involves the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2), which is then cleaved by phospholipase C (PLC) to produce inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). wikipedia.orgnih.gov InsP3 is subsequently phosphorylated through a series of kinase reactions to form InsP6. researchgate.netnih.gov The lipid-independent pathway, which is predominant in seeds, involves the direct, stepwise phosphorylation of free myo-inositol by a series of kinases. tandfonline.commdpi.com

Key enzymes in the later stages of phytic acid biosynthesis include inositol polyphosphate kinases such as inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1), which catalyzes the final step, converting inositol pentakisphosphate (InsP5) to InsP6. tandfonline.commdpi.com The expression of genes encoding these enzymes, like MIPS and IPK1, is highly regulated and often peaks during seed development, coinciding with the period of phytic acid accumulation. nih.govmdpi.com

Phosphorus homeostasis is tightly linked to phytic acid metabolism. During seed development, a significant portion of the plant's phosphorus is allocated to the synthesis of phytic acid. nih.gov Upon germination, phytase enzymes hydrolyze the stored phytic acid, releasing inorganic phosphate (B84403) (Pi) and myo-inositol to support the growing seedling. nih.gov Inositol pyrophosphates (PP-InsPs), which are synthesized from InsP6, also play a critical role in sensing intracellular phosphate levels and modulating the plant's response to phosphate starvation. nih.govnih.govmdpi.com

Table 1: Key Enzymes in Phytic Acid Biosynthesis in Plants

| Enzyme | Abbreviation | Function | Pathway Step | Reference |

|---|---|---|---|---|

| D-myo-inositol-3-phosphate synthase | MIPS | Converts D-glucose-6-phosphate to 1D-myo-inositol 3-phosphate | Initial step in de novo myo-inositol synthesis | nih.govnih.gov |

| Inositol monophosphatase | IMP | Dephosphorylates 1D-myo-inositol 3-phosphate to myo-inositol | Releases free inositol for further phosphorylation | nih.gov |

| Myo-inositol kinase | MIK | Phosphorylates myo-inositol | First step of the lipid-independent pathway | nih.govresearchgate.net |

| Phospholipase C | PLC | Hydrolyzes PtdIns(4,5)P2 to InsP3 and DAG | Initiates the lipid-dependent pathway | nih.gov |

| Inositol 1,3,4,5,6-pentakisphosphate 2-kinase | IPK1 | Catalyzes the final phosphorylation step from InsP5 to InsP6 | Final step of phytic acid synthesis | tandfonline.commdpi.com |

| Inositol tetrakisphosphate 1-kinase | ITPK1 | Converts InsP6 to InsP7 | Synthesis of inositol pyrophosphates | nih.gov |

| Diphosphoinositol pentakisphosphate kinase | VIP/VIH | Catalyzes the synthesis of InsP8 from InsP7 | Synthesis of higher inositol pyrophosphates | nih.gov |

Metabolism in Mammalian Systems: Integration into Broader Inositol Phosphate Networks

In mammalian cells, 1D-myo-inositol 6-phosphate (InsP6 or phytic acid) and its less-phosphorylated precursors are integral components of a complex and interconnected signaling network. nih.govnih.gov Unlike in plants, where InsP6 serves as a major phosphorus store, in mammals, the inositol phosphate system primarily functions in signal transduction, regulating a vast array of cellular processes. wikipedia.orgmdpi.com Mammalian cells can synthesize myo-inositol de novo from glucose-6-phosphate or acquire it from the diet. nih.govwikipedia.org

The synthesis of higher inositol polyphosphates in mammals typically originates from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC). nih.gov This reaction, triggered by various extracellular stimuli, generates two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3). wikipedia.orgnih.gov

InsP3 can be metabolized through two main routes: it can be dephosphorylated to recycle inositol or it can be further phosphorylated by a series of kinases to generate a spectrum of higher inositol polyphosphates (InsP4, InsP5, and InsP6). nih.govnih.gov The enzymes responsible for these phosphorylation steps include inositol polyphosphate multikinase (IPMK) and inositol pentakisphosphate 2-kinase (IPPK), which synthesizes InsP6 from InsP5. nih.gov

InsP6 itself is the precursor for the synthesis of inositol pyrophosphates (e.g., InsP7 and InsP8), which contain high-energy phosphoanhydride bonds. pnas.org This conversion is carried out by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). nih.govpnas.org These highly energetic molecules are involved in regulating diverse cellular functions, including insulin (B600854) signaling, apoptosis, and energy metabolism. nih.govresearchgate.net

The inositol phosphate network is a dynamic system, with the levels of different inositol phosphates being tightly controlled by the coordinated action of various kinases and phosphatases. nih.gov This allows cells to generate specific "inositol phosphate codes" in response to different stimuli, leading to precise regulation of downstream cellular events. nih.gov For example, inositol pyrophosphates have been shown to inhibit Akt signaling, a key pathway in insulin sensitivity and cell growth. nih.gov The interconnected nature of these pathways means that altering the level of one component can have widespread effects on the entire signaling network. nih.gov

Table 2: Key Kinases in Mammalian Inositol Phosphate Metabolism

| Enzyme | Abbreviation | Primary Function | Substrate(s) → Product(s) | Reference |

|---|---|---|---|---|

| Inositol polyphosphate multikinase | IPMK | Phosphorylates various inositol phosphates | Ins(1,4,5)P3 → Higher InsPs | nih.govresearchgate.net |

| Inositol pentakisphosphate 2-kinase | IPPK | Synthesizes InsP6 | InsP5 → InsP6 | nih.gov |

| Inositol hexakisphosphate kinase | IP6K | Synthesizes InsP7 | InsP6 → InsP7 | nih.govpnas.org |

| Diphosphoinositol pentakisphosphate kinase | PPIP5K | Synthesizes InsP8 | InsP7 → InsP8 | researchgate.netpnas.org |

Metabolism in Microbial Systems (e.g., Yeast, Fungi, Bacteria): Diverse Roles and Pathways

In microbial systems, inositol phosphate metabolism exhibits significant diversity in both its pathways and its functional roles, which are crucial for the survival, development, and, in some cases, virulence of the organism. nih.govcore.ac.uk

In the budding yeast Saccharomyces cerevisiae, a widely studied model eukaryote, the inositol phosphate pathway is essential for various cellular processes. ymdb.ca Yeast can synthesize myo-inositol from glucose-6-phosphate via the action of inositol-3-phosphate synthase (Ino1) and inositol monophosphatase (Inm1/Inm2). nih.govymdb.ca The subsequent phosphorylation cascade leads to the formation of InsP6 and inositol pyrophosphates (InsP7 and InsP8). nih.gov In yeast, InsP6 is implicated in the regulation of mRNA export from the nucleus, while the kinase Kcs1 (an IP6K) is required for salt stress resistance, cell wall integrity, and vacuolar morphogenesis. ymdb.ca The disruption of inositol phosphate synthesis can lead to significant growth defects or even cell death. nih.govcore.ac.uk

In pathogenic fungi, such as Cryptococcus neoformans, the causative agent of fungal meningitis, inositol metabolism is a key virulence factor. nih.gov This neurotropic fungus can utilize the abundant inositol present in the brain. nih.gov The inositol catabolic pathway in C. neoformans converts myo-inositol into D-glucuronic acid, which is not only a substrate for energy production but also a key component of its polysaccharide capsule, a major virulence factor. nih.gov Mutants with defects in this pathway show altered capsule structure and reduced virulence. nih.gov Similarly, in the protozoan parasite Trypanosoma brucei, inositol phosphate kinases are vital for the parasite's fitness and pathogenicity. nih.govcore.ac.uk

While inositol phosphates are typically absent in prokaryotes, many bacteria possess enzymes called phytases that can dephosphorylate phytic acid. nih.gov These enzymes are often involved in phosphate-scavenging pathways, allowing the bacteria to utilize external phytic acid as a phosphorus source. nih.gov In some pathogenic bacteria, these phosphatases may also act as virulence factors by disrupting the host's phosphatidylinositol signaling pathways. nih.gov The presence of inositol phosphate metabolism is not universal across all microbes, and the complexity of the pathway often reflects the organism's lifestyle and environment. nih.gov

Table 3: Roles of Inositol Phosphate Metabolism in Different Microbes

| Microorganism | Key Pathway/Enzyme | Known Function/Role | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Ino1, Kcs1, Vip1 | De novo inositol synthesis, mRNA export, stress resistance, cell wall integrity | nih.govnih.govymdb.ca |

| Cryptococcus neoformans (Fungus) | Myo-inositol oxygenases | Inositol catabolism, synthesis of capsule components, virulence | nih.gov |

| Trypanosoma brucei (Protozoan) | Inositol phosphate kinases | Fitness and virulence | nih.govcore.ac.uk |

| Various Bacteria (e.g., Selenomonas ruminantium) | Phytases (IPases) | Phosphate scavenging, potential virulence factor | nih.gov |

Evolutionary Divergence and Conservation of Inositol Phosphate Pathways Across Eukaryotes

The inositol phosphate signaling network is a fundamental and ancient system, with its core components being conserved across the eukaryotic domain, from single-celled yeasts to complex multicellular organisms like plants and animals. researchgate.netnih.govnih.gov This conservation underscores the essential roles these molecules play in cellular regulation. nih.gov However, alongside this conservation, significant evolutionary divergence is evident, reflecting adaptations to different physiological needs and lifestyles. nih.govresearchgate.net

The synthesis of myo-inositol from glucose-6-phosphate is a highly conserved process found in all domains of life. nih.gov The four main families of inositol phosphate kinases—IPK, ITPK, IPPK, and PPIP5K—are also present across eukaryotes, although the specific number and types of enzymes can vary considerably between lineages. researchgate.netnih.gov For instance, unicellular organisms generally possess a more streamlined set of kinases compared to the more extensive array found in mammals. nih.govcore.ac.uk

A notable divergence is observed between the animal (metazoan) and plant (archaeplastida) kingdoms. nih.govresearchgate.net In mammals, the inositol phosphate network is heavily centered on the PLC-dependent generation of InsP3 as a second messenger, which is then elaborated into a complex code of higher inositol phosphates and pyrophosphates for signaling. nih.gov While plants also have this lipid-dependent pathway, the lipid-independent pathway, which directly phosphorylates free inositol, plays a more prominent role, particularly for the large-scale synthesis of phytic acid for storage in seeds. nih.govmdpi.com

Furthermore, the evolution of the kinase families themselves shows lineage-specific trends. For example, the ITPK family of kinases has undergone significant expansion in plants compared to animals. researchgate.net Conversely, the IPK family in metazoans has diversified into distinct subtypes (IPMK, IP6K, IP3-3K) with specialized functions. researchgate.net This differential evolution likely reflects the adaptation of the inositol phosphate system to distinct physiological demands, such as phosphorus storage in plant seeds versus complex cell-cell communication in animals. nih.govresearchgate.net

Despite these divergences, the fundamental ability of inositol phosphates to act as soluble signaling molecules and regulate key cellular processes like nutrient sensing, energy metabolism, and stress responses is a deeply conserved feature throughout eukaryotic evolution. nih.govucl.ac.uk

Future Research Directions for 1d Myo Inositol 6 Phosphate 2

Elucidating Undiscovered Metabolic Branches and Enzymatic Conversions

The known metabolic pathways involving myo-inositol and its phosphorylated derivatives are complex, with many enzymatic steps and intermediates. researchgate.netnih.govnih.gov The synthesis of myo-inositol from glucose-6-phosphate via 1D-myo-inositol 3-phosphate is a well-established pathway, catalyzed by myo-inositol-1-phosphate synthase (MIPS) and inositol (B14025) monophosphatase-1 (IMPA). researchgate.netnih.gov From myo-inositol, a cascade of phosphorylation events leads to the generation of various inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs), which are crucial for cellular signaling. nih.govnih.govmdpi.com

However, the complete metabolic network is likely not fully mapped. Future research should prioritize the search for novel enzymatic conversions and alternative metabolic branches originating from or leading to 1D-myo-inositol 6-phosphate(2-). While the primary pathways are understood to proceed through sequential phosphorylations, the existence of alternative phosphatases, kinases, or isomerases that act on this specific isomer cannot be ruled out. For instance, while the conversion of myo-inositol to D-chiro-inositol via an epimerase is known, other potential epimerization or modification reactions involving phosphorylated intermediates like 1D-myo-inositol 6-phosphate(2-) remain an open area of investigation. researchgate.netunimore.it

Key research questions to address include:

Are there alternative enzymes that can synthesize or dephosphorylate 1D-myo-inositol 6-phosphate(2-)?

Does this compound serve as a precursor for novel, yet-to-be-identified inositol phosphate (B84403) isomers or other signaling molecules?

How is the flux through this specific metabolic node regulated under different physiological and pathological conditions?

Uncovering these potential new branches of inositol phosphate metabolism will provide a more complete picture of how cells fine-tune their signaling responses and maintain metabolic homeostasis. mdpi.com

Identifying Novel Protein-Ligand Interactions and Downstream Effectors

Inositol phosphates exert their biological effects primarily by interacting with specific protein targets. nih.gov These interactions can lead to allosteric regulation of enzyme activity, stabilization of protein complexes, or competition with other signaling molecules like phosphoinositides. nih.gov While numerous protein interactions have been identified for more highly phosphorylated inositols like InsP6 and inositol pyrophosphates, the specific protein interactome of 1D-myo-inositol 6-phosphate(2-) is less characterized. researchgate.netmdpi.com

Future research must focus on the systematic identification of proteins that specifically bind to 1D-myo-inositol 6-phosphate(2-). This can be achieved through advanced proteomic approaches. biorxiv.org Identifying these binding partners is the first step; subsequent research must elucidate the functional consequences of these interactions. For example, does binding of 1D-myo-inositol 6-phosphate(2-) alter a protein's enzymatic activity, subcellular localization, or its interaction with other proteins?

A study on various D-myo-inositol phosphate derivatives, including a monophosphate form, investigated their effects on vascular responses, suggesting that even less phosphorylated inositols can have specific biological activities. nih.gov This underscores the potential for 1D-myo-inositol 6-phosphate(2-) to have unique downstream effectors. Computational methods for predicting protein-protein interactions, which can be adapted for ligand-protein interactions, could also aid in prioritizing candidates for experimental validation. eur.nl

The development of new molecular tools and assays will be critical for:

Screening for novel protein binders using affinity-based proteomics. biorxiv.org

Validating these interactions in vitro and in vivo.

Characterizing the downstream signaling pathways activated or modulated by these specific protein-ligand interactions.

Development of Advanced Methodologies for In Vivo Quantification and Spatiotemporal Imaging

A significant challenge in the field of inositol phosphate research is the difficulty in accurately quantifying these molecules and visualizing their dynamics within living cells. nih.gov Current methods for detection often involve chromatography techniques (GC/MS, LC/MS), which are sensitive but require cell lysis, precluding real-time analysis in living systems. nih.gov Other techniques, like polyacrylamide gel electrophoresis (PAGE) coupled with specific staining, are useful for separating highly phosphorylated species but may lack the resolution for specific isomers and are not suitable for in vivo applications. nih.gov

The future of the field depends on the development of novel methodologies that can overcome these limitations. There is a pressing need for robust techniques for real-time, in vivo quantification and spatiotemporal imaging of 1D-myo-inositol 6-phosphate(2-). Potential avenues for research include:

Genetically Encoded Biosensors: Developing fluorescent biosensors that can specifically bind to 1D-myo-inositol 6-phosphate(2-) and report changes in its concentration through alterations in fluorescence.

Advanced Mass Spectrometry Techniques: Improving mass spectrometry approaches to enhance the sensitivity and specificity for different inositol phosphate isomers from minimal sample volumes, potentially enabling single-cell analysis. biorxiv.org

Novel Chemical Probes: Synthesizing new chemical probes that can be used for imaging or affinity purification of specific inositol phosphates.

Recently, an indirect electrochemical method was developed for quantifying myo-inositol in serum, highlighting the innovation in detection methods. nih.gov Similar ingenuity is required to develop tools specific for its phosphorylated derivatives. A novel purification method using titanium dioxide (TiO2) beads has already improved the ability to isolate and quantify inositol polyphosphates from biological samples. nih.gov Building on such advances will be crucial for understanding the precise roles of 1D-myo-inositol 6-phosphate(2-) in cellular signaling events, which are often rapid and localized to specific subcellular compartments.

| Methodology | Current Limitations | Future Development Goals |

| Chromatography (LC/MS, GC/MS) | Requires cell lysis, time-consuming, expensive equipment. nih.gov | Increased throughput, enhanced isomer separation, single-cell sensitivity. |

| PAGE Analysis | Not suitable for live cells, may not resolve all isomers. nih.gov | Improved staining sensitivity, higher resolution gels for isomers. |

| Electrochemical Detection | Currently developed for myo-inositol, not its phosphates. nih.gov | Adaptation for specific phosphorylated forms like 1D-myo-inositol 6-phosphate(2-). |

| Fluorescent Probes | Lack of specific probes for 1D-myo-inositol 6-phosphate(2-). | Design and synthesis of genetically encoded or chemical probes for live-cell imaging. |

Integrative Omics Approaches to Understand Regulatory Networks

To fully comprehend the biological significance of 1D-myo-inositol 6-phosphate(2-), it is essential to move beyond single-pathway analyses and adopt a systems-level perspective. nih.govgithub.io Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for reconstructing the complex regulatory networks in which this molecule participates. nih.govpreprints.orgnih.gov

By correlating changes in the levels of 1D-myo-inositol 6-phosphate(2-) with global changes in gene expression (transcriptomics), protein abundance (proteomics), and other metabolites (metabolomics), researchers can generate hypotheses about its upstream regulators and downstream functions. github.iomdpi.com For instance, under conditions where the concentration of 1D-myo-inositol 6-phosphate(2-) is altered, omics data might reveal corresponding changes in pathways related to stress response, cell growth, or energy metabolism. mdpi.com

Future research should focus on:

Multi-omics Data Integration: Developing sophisticated bioinformatics tools and computational models to integrate diverse omics datasets. nih.govgithub.io This will help in identifying causal relationships and building predictive models of the inositol phosphate signaling network.

Perturbation Studies: Using techniques like CRISPR-Cas9 to systematically knock out genes for enzymes involved in the metabolism of 1D-myo-inositol 6-phosphate(2-). Subsequent multi-omics analysis of these perturbed systems can reveal the specific functional consequences of altering the levels of this metabolite.

Network Modeling: Constructing and validating comprehensive computational models of inositol phosphate metabolism and its interaction with other cellular networks. preprints.org This can help in understanding the dynamic behavior of the system and predicting its response to various stimuli.

These integrative approaches will be instrumental in placing 1D-myo-inositol 6-phosphate(2-) within the broader context of cellular regulation, moving from a linear understanding of its metabolism to a network-based view of its function. github.ionih.gov

Q & A

Basic: What are the standard methods for detecting and quantifying 1D-myo-inositol 6-phosphate(2−) in plant or microbial systems?

Methodological Answer:

- HPLC with Evaporative Detection : Use mixed-mode columns (e.g., Newcrom B) with mobile phases containing water, acetonitrile, and formic acid to resolve phosphorylated inositol derivatives. Detection via ELSD or CAD ensures sensitivity for low-abundance metabolites .

- NMR with Isotopic Labeling : Employ ¹³C-labeled myo-inositol precursors to track metabolic incorporation into phosphorylated derivatives. Freeze-drying and resuspension in D₂O enhance spectral resolution for distinguishing phosphate positional isomers (e.g., 1D vs. 3D stereochemistry) .

- Enzymatic Coupling Assays : Pair phytases (e.g., EC 3.1.3.8) or phosphatases with phosphate-release detection to infer substrate specificity and quantify hydrolysis products .

Advanced: How can researchers resolve contradictions in reported enzymatic activity data for inositol phosphate kinases acting on 1D-myo-inositol 6-phosphate(2−)?

Methodological Answer:

- Kinetic Parameter Validation : Compare Kₘ and Vₘₐₓ values under standardized conditions (pH, cofactors, temperature). For example, substrate analogs like D-tagatose 6-phosphate (C-4 epimer of fructose 6-phosphate) can reveal stereochemical biases in kinase active sites .

- Substrate Purity Controls : Verify the absence of contaminants (e.g., 1D-myo-inositol 3-phosphate or pentakisphosphate) via LC-MS/MS, as impurities may artificially inflate activity measurements .

- Enzyme Source Considerations : Account for species-specific isoforms; e.g., plant 1D-myo-inositol 3-phosphate synthases exhibit different regulatory mechanisms compared to mammalian homologs .

Basic: What biosynthetic pathways produce 1D-myo-inositol 6-phosphate(2−), and how are they experimentally validated?

Methodological Answer:

- Tracer Studies : Use ¹³C-labeled D-glucose 6-phosphate to track its conversion into 1L-myo-inositol 1-phosphate via inositol-1-phosphate synthase, followed by phosphatase activity to generate 1D-myo-inositol .

- Knockout/RNAi Models : Silence myo-inositol synthase genes (e.g., in Arabidopsis) and measure downstream phosphate depletion via targeted metabolomics .

- Structural Confirmation : Combine X-ray crystallography of enzyme-substrate complexes (e.g., NAD⁺-bound synthases) with NMR to validate stereochemical assignments .

Advanced: What experimental strategies address challenges in stereochemical assignment of 1D-myo-inositol 6-phosphate(2−) derivatives?

Methodological Answer:

- Isotopic Symmetry Breaking : Introduce ¹³C labels at specific carbons (e.g., C1 or C3) to disrupt ring symmetry, enabling NMR differentiation of enantiomers .

- Chiral Chromatography : Use cyclodextrin-based columns to resolve diastereomers (e.g., 1D vs. 3D isomers) coupled with high-resolution MS for validation .

- Enzymatic Fingerprinting : Test substrate specificity with phytases (EC 3.1.3.8) or phosphatases that selectively hydrolyze specific phosphate positions, confirming structural assignments .

Advanced: How do researchers investigate the functional roles of 1D-myo-inositol 6-phosphate(2−) in cellular signaling under redox stress?

Methodological Answer:

- Redox-Sensitive Probes : Use fluorescent dyes (e.g., roGFP) in transgenic models to correlate inositol phosphate fluctuations with glutathione redox potential .

- Genetic Perturbations : Overexpress inositol polyphosphate kinases (e.g., InsP₆K1/2) or phosphatases in cell lines and monitor stress-response pathways (e.g., HIF-1α stabilization) via Western blot .

- Metabolomic Profiling : Apply stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose to map flux through inositol phosphate pools under hypoxia vs. normoxia .

Basic: What are the key pitfalls in synthesizing 1D-myo-inositol 6-phosphate(2−) analogs for structure-activity studies?

Methodological Answer:

- Phosphate Migration : Avoid acidic conditions during synthesis, which promote phosphate group migration (e.g., from C6 to C4). Use neutral buffers and low-temperature phosphorylation .

- Protecting Group Strategy : Employ orthogonal protecting groups (e.g., benzyl for hydroxyls, trityl for phosphates) to ensure regioselective derivatization .

- Purity Validation : Confirm product integrity via ³¹P-NMR and MALDI-TOF MS to detect trace isomers or incomplete deprotection .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo activity of inositol phosphate-metabolizing enzymes?

Methodological Answer:

- Cellular Extract Reconstitution : Spiking purified enzymes into cell lysates while monitoring metabolite turnover (e.g., via ³²P-radiolabeling) identifies inhibitory factors absent in vitro .

- Compartmentalization Analysis : Use subcellular fractionation (e.g., differential centrifugation) to assess enzyme localization effects on substrate availability .

- Allosteric Modulator Screening : Test small molecules (e.g., ATP analogs) for kinetic effects under physiologically relevant ion concentrations (Mg²⁺, Ca²⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.